2-Chloro-3-methoxybenzaldehyde
Overview
Description
2-Chloro-3-methoxybenzaldehyde is an organic compound with the linear formula H3COC6H3(Cl)CHO . It has a molecular weight of 170.59 . It is a solid substance with a melting point of 53-58 °C .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxybenzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorine atom, and a formyl group (-CHO) . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
2-Chloro-3-methoxybenzaldehyde is a solid substance with a melting point of 53-58 °C . It has a molecular weight of 170.59 . The compound’s properties can be influenced by its functional groups, including the methoxy group, the chlorine atom, and the formyl group .Scientific Research Applications
Synthesis and Antioxidant Activity
2-Chloro-3-methoxybenzaldehyde is utilized in the synthesis of various derivatives with potential antioxidant activities. For instance, it's involved in the synthesis of chalcone derivatives, where its antioxidant activity was evaluated and compared with standard antioxidants (Rijal, Haryadi, & Anwar, 2022).
Solubility and Activity Coefficient Studies
The compound's solubility and infinite dilution activity coefficient in water across a range of temperatures have been studied. This research contributes to understanding its behavior in aqueous solutions, which is crucial for various applications (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).
Spectroscopic Studies and Structural Analysis
Spectroscopic techniques, such as NMR and IR, have been employed to study the structure of compounds synthesized from 2-Chloro-3-methoxybenzaldehyde. These studies provide valuable insights into the compound's molecular structure and properties (Özay, Yıldız, Ünver, & Durlu, 2013).
Photochemistry and UV-Induced Isomerization
Research into the UV-induced conformational isomerization and photochemistry of derivatives of 2-Chloro-3-methoxybenzaldehyde offers insights into their reactivity under UV light, which is relevant for fields like photochemistry and material sciences (Ildiz, Konarska, & Fausto, 2019).
Enzyme-Catalyzed Asymmetric Synthesis
The compound plays a role in enzyme-catalyzed asymmetric syntheses, where its derivatives are used as substrates. This has implications in the production of pharmaceuticals and fine chemicals (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Catalysis and Synthesis of Schiff Bases
The compound has been used in the synthesis of Schiff bases, which are of interest due to their potential antibacterial activities and applications in organic synthesis (Chohan, Scozzafava, & Supuran, 2003).
Safety And Hazards
2-Chloro-3-methoxybenzaldehyde is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
2-chloro-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMLKSXPIITAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503115 | |
Record name | 2-Chloro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxybenzaldehyde | |
CAS RN |
54881-49-1 | |
Record name | 2-Chloro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.